Boiling Point, Density, and LogP: Quantified Differentiation of 2,2,3-Trimethylcyclobutanone from Cyclobutanone and 2,2-Dimethylcyclobutanone
2,2,3-Trimethylcyclobutanone exhibits a boiling point of 139.6 °C at 760 mmHg, density of 0.891 g/cm³, and a calculated LogP of 1.4 [1]. In comparison, the unsubstituted parent compound cyclobutanone has a boiling point of 99 °C, density of 0.938 g/mL, and LogP of 0.74 . The partially methylated analog 2,2-dimethylcyclobutanone shows intermediate values with a boiling point of approximately 117-124 °C and density of 0.926 g/cm³ . The systematic increase in boiling point (+40.6 °C vs. cyclobutanone; +15–22 °C vs. 2,2-dimethylcyclobutanone) and LogP (+0.66 vs. cyclobutanone) directly reflects the incremental contribution of methyl groups to molecular weight, reduced polarity, and enhanced van der Waals interactions.
| Evidence Dimension | Physicochemical properties: boiling point, density, LogP |
|---|---|
| Target Compound Data | BP: 139.6 °C at 760 mmHg; Density: 0.891 g/cm³; LogP: 1.4 |
| Comparator Or Baseline | Cyclobutanone: BP 99 °C, Density 0.938 g/mL, LogP 0.74. 2,2-Dimethylcyclobutanone: BP ~117-124 °C, Density ~0.926 g/cm³, LogP ~1.0 (estimated XlogP) |
| Quantified Difference | Boiling point difference: +40.6 °C vs. cyclobutanone; +15–22 °C vs. 2,2-dimethylcyclobutanone. LogP difference: +0.66 vs. cyclobutanone. Density difference: –0.047 g/cm³ vs. cyclobutanone. |
| Conditions | Boiling points measured or predicted at 760 mmHg; densities at 25 °C (cyclopentanone target data are predicted values from ChemSpider/ChemSrc; cyclobutanone data are experimental literature values). |
Why This Matters
The higher boiling point dictates distinct distillation and purification protocols; the elevated LogP informs selection of optimal extraction solvents for workup or formulation; the lower density affects phase separation behavior in aqueous-organic biphasic systems.
- [1] NIST Chemistry WebBook. Cyclobutanone, 2,2,3-trimethyl-. https://webbook.nist.gov/cgi/cbook.cgi?ID=C1449496 View Source
